Vinyltris(methylethylketoximino)silane
Overview
Description
Vinyltris(methylethylketoximino)silane is a useful research compound. Its molecular formula is C14H27N3O3Si and its molecular weight is 313.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Vinyltris(methylethylketoximino)silane, commonly referred to as VOS silane, is a silane coupling agent with significant applications in various industrial sectors, particularly in enhancing adhesion and durability in silicone-based materials. This article explores the biological activity of this compound, focusing on its toxicological profiles, potential health impacts, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 313.47 g/mol
- CAS Number : 2224-33-1
- Appearance : Colorless to light yellow transparent liquid
- Density : 0.982 - 1.0035 g/cm³
- Refractive Index : 1.4635 - 1.4735
Acute Toxicity Studies
A comprehensive study was conducted to evaluate the acute toxicity of this compound using various dosages over a 28-day period. The findings are summarized in Table 1.
Dosage (mg/kg/day) | Observations | Clinical Signs | Hematological Changes |
---|---|---|---|
0 | Control | No significant change | Normal values |
10 | Low dose | Minor changes observed | No significant changes |
150 | Moderate dose | Salivation, pale extremities in females | Decreased RBC, hemoglobin |
300 | High dose | Wet matting around nose/mouth, severe hematological changes | Significant abnormalities in RBC morphology |
The study indicated dose-dependent clinical signs of toxicity at higher concentrations (150 mg/kg and above), including salivation and changes in hematological parameters such as decreased red blood cell counts and increased leukocytes .
Histopathological Findings
Histopathological examinations revealed significant findings in the spleen and liver tissues of animals treated with the highest dosage:
- Spleen : Extramedullary hematopoiesis and accumulation of hemosiderin-laden macrophages were observed.
- Liver : Scattered foci of extramedullary hematopoiesis and Kupffer cell accumulation were noted.
These changes were indicative of systemic stress responses to the compound at elevated doses .
Long-term Effects and Recovery
Following a recovery period of 14 days post-treatment, many of the hematological abnormalities observed during the treatment phase showed signs of normalization. This indicates that while this compound has notable toxic effects at high concentrations, some effects may be reversible upon cessation of exposure .
Industrial Exposure Incident
A notable case study involved an explosion at a chemical plant producing this compound. The incident highlighted the potential hazards associated with handling silane compounds, particularly under conditions that may lead to thermal runaway reactions. Safety protocols and risk management strategies were emphasized following this event to mitigate risks associated with chemical production .
Properties
IUPAC Name |
(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-ethenylsilyl]oxybutan-2-imine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3/b15-12+,16-13+,17-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYJCSIHQKADM-ZNAKCYKMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](O/N=C(/CC)\C)(O/N=C(/CC)\C)C=C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2224-33-1 | |
Record name | 2-Butanone, 2,2',2''-(O,O',O''-(ethenylsilylidyne)trioxime) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butan-2-one O,O',O''-(vinylsilylidyne)trioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.